Cas no 1032570-65-2 (2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)

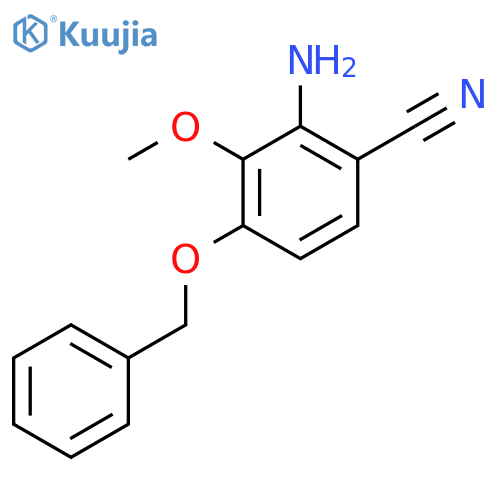

1032570-65-2 structure

商品名:2-Amino-4-(benzyloxy)-3-methoxybenzonitrile

CAS番号:1032570-65-2

MF:C15H14N2O2

メガワット:254.283863544464

CID:4756649

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-4-(BENZYLOXY)-3-METHOXYBENZONITRILE

- 2-amino-3-methoxy-4-phenylmethoxybenzonitrile

- 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile

-

- インチ: 1S/C15H14N2O2/c1-18-15-13(8-7-12(9-16)14(15)17)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3

- InChIKey: CAQROJOOMXZTPL-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(C#N)=C(C=1OC)N

計算された属性

- せいみつぶんしりょう: 254.105528g/mol

- どういたいしつりょう: 254.105528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.3

- ぶんしりょう: 254.28g/mol

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A679668-1g |

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile |

1032570-65-2 | 95+% | 1g |

$802.0 | 2025-02-21 |

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1032570-65-2 (2-Amino-4-(benzyloxy)-3-methoxybenzonitrile) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1032570-65-2)2-Amino-4-(benzyloxy)-3-methoxybenzonitrile

清らかである:99%

はかる:1g

価格 ($):722.0